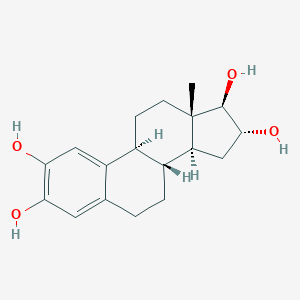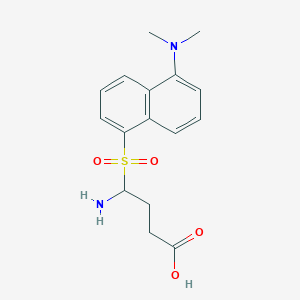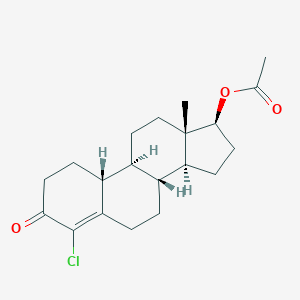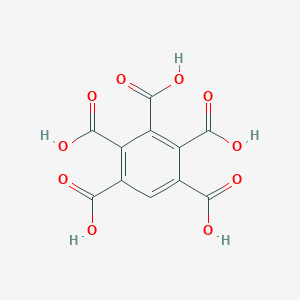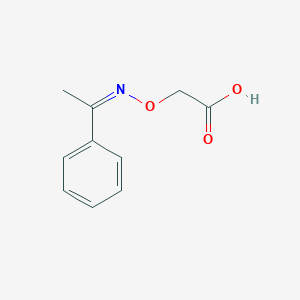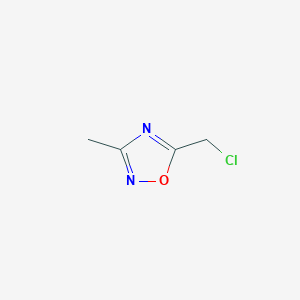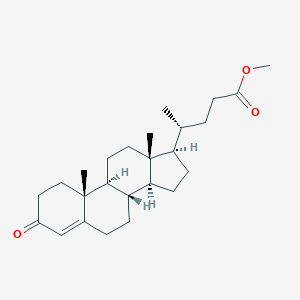
3-Oxochol-4-en-24-oic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxochol-4-en-24-oic acid methyl ester is a steroid derivative that has gained attention due to its potential applications in scientific research. This molecule is synthesized from cholesterol and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-Oxochol-4-en-24-oic acid methyl ester has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that 3-Oxochol-4-en-24-oic acid methyl ester exhibits anti-cancer properties by inducing apoptosis in cancer cells.
2. Neurodegenerative Diseases: 3-Oxochol-4-en-24-oic acid methyl ester has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Cardiovascular Diseases: Research has shown that 3-Oxochol-4-en-24-oic acid methyl ester may have cardioprotective effects and can reduce the risk of cardiovascular diseases.
Wirkmechanismus
The exact mechanism of action of 3-Oxochol-4-en-24-oic acid methyl ester is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer, neurodegenerative diseases, and cardiovascular diseases.
Biochemische Und Physiologische Effekte
3-Oxochol-4-en-24-oic acid methyl ester has been found to exhibit various biochemical and physiological effects, including:
1. Anti-inflammatory: 3-Oxochol-4-en-24-oic acid methyl ester has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
2. Antioxidant: Studies have suggested that 3-Oxochol-4-en-24-oic acid methyl ester can act as an antioxidant and protect cells from oxidative damage.
3. Lipid-lowering: Research has shown that 3-Oxochol-4-en-24-oic acid methyl ester can lower cholesterol levels in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Oxochol-4-en-24-oic acid methyl ester in lab experiments include its low toxicity and high solubility in organic solvents. However, the limitations include its high cost and the need for specialized equipment for synthesis.
Zukünftige Richtungen
There are several future directions for research on 3-Oxochol-4-en-24-oic acid methyl ester, including:
1. Development of Novel Therapies: 3-Oxochol-4-en-24-oic acid methyl ester has shown promising results in various scientific research applications and may be further developed into novel therapies for cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Mechanistic Studies: Further studies are needed to understand the exact mechanism of action of 3-Oxochol-4-en-24-oic acid methyl ester in various diseases.
3. Synthesis Optimization: Research can focus on optimizing the synthesis method of 3-Oxochol-4-en-24-oic acid methyl ester to reduce costs and increase efficiency.
Conclusion
In conclusion, 3-Oxochol-4-en-24-oic acid methyl ester is a steroid derivative that has potential applications in scientific research. It exhibits various biochemical and physiological effects and has been found to be useful in cancer research, neurodegenerative diseases, and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and optimize its synthesis method.
Synthesemethoden
The synthesis of 3-Oxochol-4-en-24-oic acid methyl ester involves the oxidation of cholesterol using Jones reagent, followed by a series of reactions including acid hydrolysis, reduction, and esterification. The final product is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Eigenschaften
CAS-Nummer |
1452-33-1 |
|---|---|
Produktname |
3-Oxochol-4-en-24-oic acid methyl ester |
Molekularformel |
C25H38O3 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
methyl (4R)-4-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C25H38O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h15-16,19-22H,5-14H2,1-4H3/t16-,19+,20-,21+,22+,24+,25-/m1/s1 |
InChI-Schlüssel |
WDIPFMUQXPGENA-RYVXGLMXSA-N |
Isomerische SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Kanonische SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



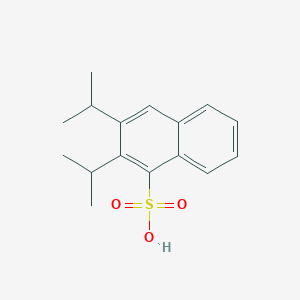
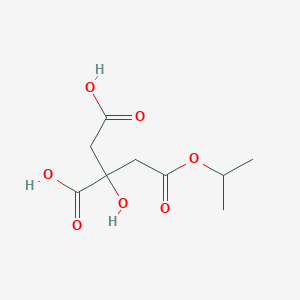
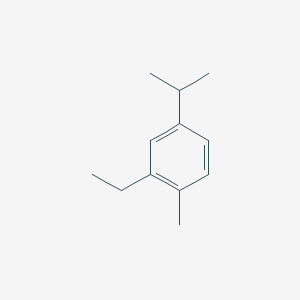
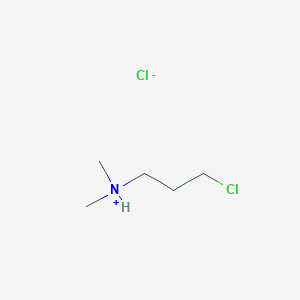
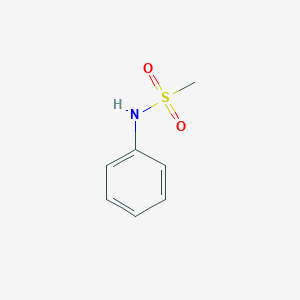
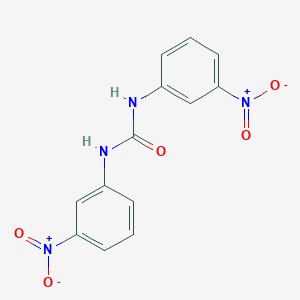
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
